N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Description
N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a trifluoromethyl (CF₃) group at the 3-position of the phenyl ring, a nitro (NO₂) group at the 3-position of the benzene ring, and an N'-methyl substitution.
The structural backbone of benzenecarboximidamide derivatives often includes an amidine group (NH–C=N–) linked to aromatic systems. Modifications to substituents on the benzene or phenyl rings can significantly alter physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Properties
IUPAC Name |
N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c1-19-14(10-4-2-7-13(8-10)21(22)23)20-12-6-3-5-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFDCSNEOYNERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzenecarboximidamide structure under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide exhibit promising anticancer properties. For instance, derivatives of nitro-substituted compounds have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that the introduction of trifluoromethyl groups enhances the lipophilicity and cellular uptake of these compounds, leading to increased cytotoxicity against cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that related compounds possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
2.1 Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The compound's structural features allow it to bind effectively to the active site of the enzyme, thereby enhancing its inhibitory potency .
2.2 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate pathways involved in inflammatory responses, which could be beneficial for conditions such as arthritis or other inflammatory diseases .
Synthetic Methodologies
3.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available aromatic precursors. The incorporation of the trifluoromethyl group is often achieved through electrophilic fluorination techniques or via nucleophilic substitution reactions .
3.2 Optimization Strategies
Researchers have explored various optimization strategies to improve yield and selectivity during synthesis. For instance, using different solvents or catalysts can significantly affect the reaction kinetics and product distribution. Studies suggest that employing microwave-assisted synthesis can enhance reaction rates and reduce by-products, making the process more efficient .
Case Studies
Mechanism of Action
The mechanism of action of N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide with three related compounds:
Key Observations:
Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group is a common feature in all compounds, enhancing lipophilicity and resistance to metabolic degradation.
Substituent Position : The 3-nitro and 3-CF₃ positions in the target compound differ from the 3,5-diCF₃ substitution in ’s analog, which may reduce steric hindrance compared to bis-CF₃ derivatives.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. The nitro group in the target compound may slightly reduce solubility compared to the hydroxylated analog in .
- Metabolic Stability : N'-methyl substitution (target compound) could enhance metabolic stability compared to N-hydroxy derivatives (), which are prone to oxidation .
- Synthetic Complexity : The nitro group introduces synthetic challenges due to its reactivity, requiring controlled conditions during synthesis.
Biological Activity
N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is an organic compound notable for its unique structural features, including a nitro group, a trifluoromethyl group, and a carboximidamide functional group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cell lines.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Nitro Group: Often associated with antimicrobial and anti-inflammatory properties.
- Trifluoromethyl Group: Enhances reactivity and biological activity due to high electronegativity and steric effects.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit activity against specific bacterial strains. The presence of the nitro group is particularly relevant in this context, as compounds with similar structures have shown significant antimicrobial effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These findings suggest that the compound may be comparable to standard antibiotics such as ceftriaxone in terms of efficacy .
Anticancer Activity
Research into the anticancer properties of this compound has yielded promising results. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7). The compound demonstrated a significant decrease in cell viability, with an IC50 value indicating effective growth inhibition.
Cell Viability Data:
- MCF-7 Cells: IC50 = 225 µM
- Mechanism of Action: Induces apoptosis by disrupting the cell cycle, particularly arresting cells in the S phase .
Mechanistic Studies
Interaction studies involving molecular docking simulations have been conducted to elucidate the binding affinity of this compound with various biological targets such as enzymes or receptors. These studies are crucial for predicting the compound's biological efficacy and safety profile.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison table highlighting key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-chloro-3-nitro-5-(trifluoromethyl)phenyl(piperidin-1-yl)methanone | C13H12ClF3N2O3 | Anti-tuberculosis properties |
| N-[4-cyano-3-trifluoromethyl-phenyl]-3-bromo-2-hydroxy-propionamide | C14H12F3N2O2 | Anti-inflammatory activity |
| 1-nitro-3-trifluoro-methylbenzene | C7H4F3NO2 | Precursor in synthetic pathways |
These compounds further illustrate the potential biological applications of trifluoromethyl-containing derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or condensation reactions between nitrobenzoyl chloride derivatives and substituted anilines. For example, evidence from analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) shows that coupling 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dry dichloromethane under inert gas (e.g., argon) yields the desired amide . Optimization includes controlling stoichiometry (1:1 molar ratio), temperature (0–5°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques (NMR, UV, MS) be systematically applied to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify characteristic peaks for the methyl group (δ ~2.5–3.5 ppm in 1H), trifluoromethyl (δ ~110–120 ppm in 13C), and nitro group (electron-withdrawing effects on adjacent protons) .
- UV-Vis : Monitor π→π* transitions in the nitrobenzene moiety (λmax ~260–300 nm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO2 or CF3 groups) .
Q. What computational tools are recommended for predicting physicochemical properties (logP, solubility) of this compound?
- Methodology : Employ software like ChemAxon or Schrödinger Suite to calculate partition coefficients (logP) and solubility. Validate predictions experimentally via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Experimental Design : Compare reaction yields of halogenated derivatives (e.g., bromo-substituted analogs) under identical Suzuki conditions (Pd catalyst, base, solvent). The nitro group’s electron-withdrawing nature may deactivate the aryl ring, requiring higher catalyst loading or microwave-assisted heating .
- Data Analysis : Use Hammett substituent constants (σ) to correlate electronic effects with reaction rates. The CF3 group (σ ~0.54) and NO2 (σ ~1.24) may synergistically enhance electrophilicity .
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific inhibition from nonspecific toxicity .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound bioactivity interpretations .
Q. How can molecular docking studies be designed to explore interactions between this compound and biological targets (e.g., acetylcholinesterase)?
- Methodology :
- Target Selection : Use PDB structures (e.g., 4EY7 for acetylcholinesterase) and AutoDock Vina for docking simulations .
- Validation : Compare docking scores (ΔG) with experimental IC50 values. Highlight key interactions (e.g., hydrogen bonding with nitro oxygen, hydrophobic contacts with CF3 group) .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum, soil), and how can they be mitigated?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices .
- Detection : Develop a UPLC-MS/MS method with isotope-labeled internal standards (e.g., 13C or deuterated analogs) to improve accuracy and limit of detection (LOD < 1 ng/mL) .
Methodological Notes
- Synthetic Optimization : For scale-up, replace dichloromethane with greener solvents (e.g., 2-MeTHF) and monitor reaction progress via TLC or inline FTIR .
- Data Reproducibility : Include positive/negative controls in bioassays (e.g., known enzyme inhibitors) and report purity (>95% by HPLC) to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
